molecular formula C18H20N2O3S B2691124 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-07-2

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2691124
CAS No.: 361168-07-2
M. Wt: 344.43
InChI Key: UIWUAFCNYRGRMJ-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide is a synthetic benzothiazole derivative characterized by a 5,5-dimethyl-7-oxo-tetrahydrobenzo[d]thiazole core linked to a 3-phenoxypropanamide group. This structure combines a rigid bicyclic system with a flexible aliphatic chain containing an ether linkage, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2)10-13-16(14(21)11-18)24-17(19-13)20-15(22)8-9-23-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWUAFCNYRGRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzothiazole ring and a phenoxypropanamide moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it has a molecular weight of 336.42 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₃S
Molecular Weight336.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has the potential to interact with specific receptors, influencing signaling pathways that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has indicated that compounds similar to this compound demonstrate promising antibacterial activity. For instance:

  • Case Study 1 : A study evaluated the efficacy of related compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

The results indicate that this compound has moderate cytotoxic effects on these cancer cell lines.

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for the development of new antimicrobial or anticancer agents.
  • Biochemical Research : To study enzyme interactions and receptor dynamics.
  • Material Science : Due to its unique structural properties that may be useful in developing novel materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to interact with bacterial enzymes and disrupt cell wall synthesis. Studies have shown promising results against various strains of bacteria and fungi, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival has been documented. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways . Further research is required to elucidate its mechanism of action and efficacy in vivo.

Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These findings position this compound as a candidate for therapeutic applications in inflammatory diseases .

Agricultural Applications

Pesticide Development
The compound's unique chemical structure suggests potential as a novel pesticide. Preliminary studies indicate that it may have insecticidal properties against common agricultural pests. The thiazole ring is known for its activity against specific insect enzymes, making it a candidate for further exploration in agricultural chemistry .

Herbicide Properties
Research into the herbicidal potential of similar compounds has shown that they can inhibit plant growth by disrupting photosynthesis or other metabolic pathways. This compound may offer a new approach to weed management in crops .

Materials Science

Polymer Chemistry
The compound's structural characteristics allow for its incorporation into polymer matrices to enhance material properties. For instance, it can be used as a plasticizer or stabilizer in various polymers due to its thermal stability and compatibility with different polymer systems .

Nanomaterials
Recent advancements in nanotechnology have led to the exploration of using this compound in the synthesis of nanomaterials. Its potential as a precursor for creating nanocomposites with enhanced mechanical and thermal properties is an area of active research .

Summary Table of Applications

Field Application Potential Impact
Medicinal ChemistryAntimicrobial ActivityDevelopment of new antibiotics
Anticancer PropertiesInduction of apoptosis in cancer cells
Anti-inflammatory EffectsTreatment options for chronic inflammatory diseases
Agricultural SciencePesticide DevelopmentNovel insecticides for pest control
Herbicide PropertiesEnhanced weed management strategies
Materials SciencePolymer ChemistryImproved material properties
NanomaterialsAdvanced nanocomposites with superior characteristics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Diversity

The benzothiazol-2-yl scaffold is a common feature among analogs, but substituents vary significantly, leading to differences in properties and activities:

Aromatic Carboxamides
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 16) Substituent: Benzo[b]thiophene-2-carboxamide. Properties: Melting point 292–293°C; HRMS-ESI (m/z): [M + Na]+ = 379.0543. Activity: Anti-trypanosomal (IC50 = 1.41 ± 0.17 µM) .
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamide

    • Substituent : 4-Methylbenzamide.
    • Properties : Discontinued due to unspecified stability or efficacy issues .
Heterocyclic Carboxamides
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide Substituent: Furan-2-carboxamide.
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

    • Substituent : Thiophene-2-carboxamide.
    • Properties : CAS 325986-97-8; computational descriptors suggest moderate solubility .
Aliphatic/Ether-Linked Amides
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide (Target Compound) Substituent: 3-Phenoxypropanamide.

Physicochemical Properties

Compound Substituent Molecular Formula Melting Point (°C) Key Functional Groups
Compound 16 Benzo[b]thiophene-2-carboxamide C18H16N2O2S2 292–293 CO, NH
Furan-2-carboxamide Furan-2-carboxamide C14H13N2O3S N/A Ether (furan), CO
Thiophene-2-carboxamide Thiophene-2-carboxamide C14H13N2O2S2 N/A Thiophene, CO
Target Compound 3-Phenoxypropanamide C19H21N2O3S* N/A Ether, CO, NH

*Hypothetical formula based on structural analysis.

  • Thermal Stability : High melting points in rigid analogs (e.g., 292°C for Compound 16) suggest strong intermolecular interactions, whereas aliphatic substituents in the target compound may reduce thermal stability.
  • Solubility: Ether linkages (e.g., phenoxy, furan) could enhance solubility in polar organic solvents compared to thiophene or methylbenzamide derivatives .

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